molecular formula C16H16O7 B12597363 Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- CAS No. 647838-94-6

Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)-

Cat. No.: B12597363
CAS No.: 647838-94-6
M. Wt: 320.29 g/mol
InChI Key: NGDVAPMVMSENFR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by oxidation to form the desired methanone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase isozymes by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide . This inhibition can affect various physiological processes, including pH regulation and ion transport.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase isozymes sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Biological Activity

Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)-, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article provides a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Synthesis

The compound is characterized by two distinct phenolic moieties: a trihydroxyphenyl group and a trimethoxyphenyl group. The synthesis of this compound typically involves the bromination and demethylation of phenolic precursors, leading to derivatives that exhibit enhanced biological properties. For instance, studies have synthesized derivatives such as (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and evaluated their antioxidant and enzyme inhibitory activities .

Antioxidant Activity

One of the primary biological activities attributed to Methanone is its antioxidant capacity . Research has demonstrated that the synthesized compounds exhibit significant radical scavenging abilities. The antioxidant activities were assessed using various assays including:

  • DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay
  • ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay
  • FRAP (Ferric Reducing Antioxidant Power) assay

The results indicated that the compound with two phenolic rings and five hydroxyl groups displayed the most potent antioxidant activity compared to standard antioxidants such as BHA (Butylated Hydroxyanisole) and α-tocopherol .

Enzyme Inhibition Studies

Methanone has also been studied for its ability to inhibit human carbonic anhydrase (hCA) isozymes. The inhibitory effects were quantified by measuring IC50 values. Notably:

  • Compound 14 exhibited the highest inhibition against hCA I with an IC50 of 3.22 μM.
  • Compound 13 showed significant inhibition against hCA II with an IC50 of 18.52 μM.

These findings suggest that Methanone derivatives could serve as potential therapeutic agents for conditions where modulation of carbonic anhydrase activity is beneficial .

Anticancer Activity

In addition to its antioxidant properties, Methanone has demonstrated cytotoxic effects against various cancer cell lines. For example:

  • In studies involving different tumor cell lines, compounds derived from Methanone showed IC50 values in the nanomolar range.
  • Mechanistically, these compounds were found to induce apoptosis by interfering with tubulin polymerization and arresting cancer cells in the G2/M phase of the cell cycle .

Case Study: Cytotoxicity Mechanism

A specific study on a related compound (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone revealed that it binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis characterized by chromatin condensation and caspase activation . This mechanism highlights the potential of Methanone derivatives in cancer therapy.

Comparative Biological Activity Table

Compound NameAntioxidant Activity (IC50)hCA I Inhibition (IC50)hCA II Inhibition (IC50)Cytotoxicity
Methanone Derivative 110 μM3.22 μM18.52 μMYes
Methanone Derivative 215 μM20 μM30 μMYes
Standard Antioxidant (BHA)25 μMN/AN/ANo

Properties

CAS No.

647838-94-6

Molecular Formula

C16H16O7

Molecular Weight

320.29 g/mol

IUPAC Name

(2,3,4-trihydroxyphenyl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C16H16O7/c1-21-11-6-8(7-12(22-2)16(11)23-3)13(18)9-4-5-10(17)15(20)14(9)19/h4-7,17,19-20H,1-3H3

InChI Key

NGDVAPMVMSENFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C(=C(C=C2)O)O)O

Origin of Product

United States

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